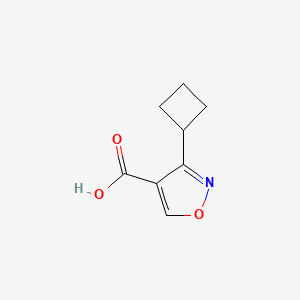![molecular formula C14H15N5O4S B2453128 5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1798637-84-9](/img/structure/B2453128.png)
5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C14H15N5O4S and its molecular weight is 349.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The synthesis of 1,2,3-triazole derivatives, including structures similar to the mentioned compound, has been explored for antimicrobial applications. For instance, the synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide has been reported, where these compounds showed good to moderate antimicrobial activity, indicating the potential use of triazole derivatives in antimicrobial research (Bayrak et al., 2009). Similarly, another study synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which also exhibited strong antimicrobial activity, suggesting the usefulness of such compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Biological Inhibition Studies
The 1,2,3-triazole moiety has been incorporated into various compounds for biological inhibition studies. For example, Isatin 1,2,3-triazoles were prepared and evaluated as inhibitors against caspase-3, a crucial enzyme in apoptosis, showing competitive inhibitory mechanisms with potent inhibitory activities (Jiang & Hansen, 2011). This highlights the potential application of 1,2,3-triazole-containing compounds in therapeutic research targeting caspase-3.
Synthesis of Heterocyclic Compounds
The chemical structure of interest falls within the category of heterocyclic compounds, which have broad applications in medicinal chemistry and material science. Studies have detailed the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and pyrroles, through methods that could potentially be applied to synthesize compounds like the one you mentioned. For instance, a method for synthesizing substituted pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles has been developed, showcasing the versatility and synthetic utility of triazole intermediates (Kim et al., 2014).
Antioxidant and Cytotoxic Activities
Research into sulfone-linked bis heterocycles, which share structural similarities with the compound , has shown promising antimicrobial activity and cytotoxicity. A study synthesized sulfone-linked bis heterocycles and tested them for antimicrobial activity and cytotoxicity, finding that certain chloro-substituted compounds exhibited significant antibacterial and antifungal activities, as well as cytotoxic activity against lung carcinoma cells (Muralikrishna et al., 2012). This indicates the potential of such compounds in developing new therapeutics.
Eigenschaften
IUPAC Name |
3-methyl-5-[3-(triazol-1-yl)pyrrolidin-1-yl]sulfonyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S/c1-17-12-8-11(2-3-13(12)23-14(17)20)24(21,22)18-6-4-10(9-18)19-7-5-15-16-19/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLCXVMWHYLISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC(C3)N4C=CN=N4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride](/img/structure/B2453051.png)


![2-Isopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2453057.png)
![5-(benzo[d]thiazol-2-yl)-N-(thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2453058.png)
![2-Ethylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2453059.png)
![N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2453063.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(2-phenoxyacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2453066.png)
![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2453067.png)
